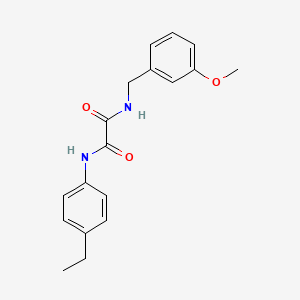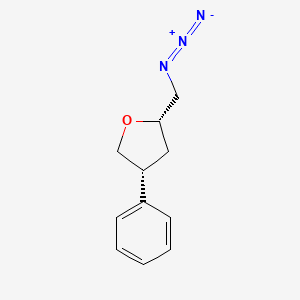
4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butan-1-ol
Overview
Description
4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butan-1-ol is a chemical compound with the molecular formula C23H27N3O and a molecular weight of 361.49 g/mol . It is a derivative of pyrazine, a heterocyclic aromatic organic compound, and is characterized by the presence of diphenyl groups and an isopropylamino substituent.
Mechanism of Action
Target of Action
The primary target of 4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butan-1-ol is the prostacyclin (PGI2) receptor , also known as the IP receptor . This receptor plays a crucial role in the regulation of vascular tone and platelet aggregation.
Mode of Action
This compound acts as an agonist at the IP receptor . This means it binds to the receptor and activates it, mimicking the action of the body’s natural prostacyclin.
Biochemical Pathways
Upon activation of the IP receptor, a series of biochemical reactions are triggered. These include the activation of adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels within the cell . The increase in cAMP levels then leads to a cascade of downstream effects, including vasodilation and inhibition of platelet aggregation.
Pharmacokinetics
It is known that the compound is orally available This suggests that it is well absorbed from the gastrointestinal tract and can reach systemic circulation
Result of Action
The activation of the IP receptor by this compound results in vasodilation and inhibition of platelet aggregation . These effects can be beneficial in conditions such as pulmonary arterial hypertension, where there is a need to decrease blood pressure in the pulmonary arteries.
Biochemical Analysis
Biochemical Properties
It is known to be involved in nucleophilic substitution reactions, which proceed selectively at the phosphorus atom . The specific enzymes, proteins, and other biomolecules it interacts with are not yet identified.
Molecular Mechanism
It is known to be involved in nucleophilic substitution reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butan-1-ol typically involves the reaction of 5,6-diphenylpyrazine with isopropylamine and butanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butan-1-ol include:
- 2-(4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetic acid
- 4-((5,6-Diphenylpyrazin-2-yl)amino)butan-1-ol .
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both diphenyl and isopropylamino groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-18(2)26(15-9-10-16-27)21-17-24-22(19-11-5-3-6-12-19)23(25-21)20-13-7-4-8-14-20/h3-8,11-14,17-18,27H,9-10,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBSUZWFQXNCSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCCO)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475086-75-0 | |
| Record name | 4-((5,6-Diphenyl-Pyrazin-2-yl)(isopropyl)amino)butan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-4-(Dimethylamino)-N-[1-[1-(4-fluorophenyl)ethyl]-2-oxopyrrolidin-3-yl]but-2-enamide](/img/structure/B2972780.png)
![2-((2-chloro-6-fluorobenzyl)thio)-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2972783.png)
![4-benzoyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2972786.png)

![3-[5-(diethylsulfamoyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2972788.png)
methanone](/img/structure/B2972789.png)
![1-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2972790.png)


![N-[4-(Aminomethyl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2972796.png)
![methyl 1,1-dioxo-4-phenyl-2-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H-1lambda6,2-benzothiazine-3-carboxylate](/img/structure/B2972798.png)

